Tubulin polymerization-IN-12

Description

Structure

3D Structure

Properties

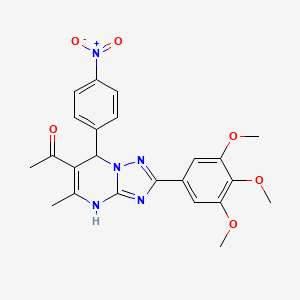

Molecular Formula |

C23H23N5O6 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

1-[5-methyl-7-(4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |

InChI |

InChI=1S/C23H23N5O6/c1-12-19(13(2)29)20(14-6-8-16(9-7-14)28(30)31)27-23(24-12)25-22(26-27)15-10-17(32-3)21(34-5)18(11-15)33-4/h6-11,20H,1-5H3,(H,24,25,26) |

InChI Key |

BIJAVPTZJZKFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Tubulin Polymerization-IN-12: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin polymerization-IN-12, a promising isothiocyanate-based inhibitor of tubulin polymerization. This document details the compound's mechanism of action, leading to cell cycle arrest and antiproliferative effects. Comprehensive experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative summary of its activity. Visual diagrams of the synthetic pathway, experimental workflows, and the implicated signaling cascade are included to facilitate a thorough understanding of this potential anticancer agent.

Discovery and Identification

This compound, identified as compound 12 in a study investigating structurally diverse isothiocyanates, is chemically known as 4-(2-isothiocyanatoethyl)morpholine . Its discovery was part of a broader effort to explore novel isothiocyanates as inhibitors of tubulin polymerization, a validated target in cancer therapy. Unlike many well-known tubulin inhibitors, isothiocyanates represent a distinct class of compounds with a unique mechanism of action.

Mechanism of Action

This compound exerts its biological effects by directly interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for isothiocyanates, including 4-(2-isothiocyanatoethyl)morpholine, involves the covalent modification of cysteine residues on tubulin subunits. This interaction disrupts the normal process of tubulin polymerization, leading to a destabilization of the microtubule network. The consequence of this disruption is the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Synthesis

The synthesis of 4-(2-isothiocyanatoethyl)morpholine is achieved from its corresponding primary amine precursor, 4-(2-aminoethyl)morpholine. The general and widely used method for converting a primary amine to an isothiocyanate involves a two-step process: reaction with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.

A common method for the synthesis of aliphatic diisothiocyanates utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in the presence of a base.[1]

Quantitative Data

The biological activity of 4-(2-isothiocyanatoethyl)morpholine has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value | Cell Line | Reference |

| Tubulin Polymerization Inhibition | IC50 | 11.4 µM | Cell-free | [1] |

| Cell Cycle Analysis | G2/M Phase Arrest | Increased cell population in G2/M | MV-4-11 | [1] |

Experimental Protocols

Synthesis of 4-(2-isothiocyanatoethyl)morpholine

Materials:

-

4-(2-aminoethyl)morpholine

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 4-(2-aminoethyl)morpholine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

To the resulting solution of the dithiocarbamate salt, add HBTU (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(2-isothiocyanatoethyl)morpholine.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance) or fluorescence.[2][3][4]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

96-well microplate (black, half-area for fluorescence)

-

Plate reader with temperature control (37 °C) and fluorescence detection (Ex: 360 nm, Em: 450 nm) or absorbance at 340 nm.

-

4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Colchicine (positive control for polymerization inhibition)

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 5 µL of various concentrations of 4-(2-isothiocyanatoethyl)morpholine (and controls) to the wells of a pre-warmed (37 °C) 96-well plate.

-

Initiate the polymerization by adding 50 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the plate reader pre-heated to 37 °C.

-

Measure the fluorescence or absorbance every minute for 60-90 minutes.

-

Plot the fluorescence/absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

Complete cell culture medium

-

96-well cell culture plate

-

4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(2-isothiocyanatoethyl)morpholine for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[6][7][8][9]

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

Complete cell culture medium

-

6-well cell culture plates

-

4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentration of 4-(2-isothiocyanatoethyl)morpholine for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway

The G2/M cell cycle arrest induced by isothiocyanates is mediated by the modulation of key cell cycle regulatory proteins. A critical pathway involves the downregulation of the Cdc25 family of phosphatases, particularly Cdc25B and Cdc25C.[10] These phosphatases are responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25B and Cdc25C, isothiocyanates prevent the activation of the Cyclin B1/Cdk1 complex, leading to an accumulation of cells at the G2/M transition.[11][12][13][14]

Conclusion

This compound, or 4-(2-isothiocyanatoethyl)morpholine, is a noteworthy isothiocyanate derivative that demonstrates significant potential as a tubulin polymerization inhibitor. Its ability to induce G2/M cell cycle arrest highlights its promise as an anticancer agent. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future work should focus on in vivo efficacy studies and further elucidation of the specific molecular interactions and downstream signaling events.

References

- 1. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Allyl isothiocyanate triggers G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization Modulators

Disclaimer: Initial searches for a specific compound designated "Tubulin polymerization-IN-12" did not yield any specific information. Therefore, this guide will provide a comprehensive overview of the mechanisms of action for tubulin polymerization modulators in general, a topic of significant interest to researchers, scientists, and drug development professionals in the field of oncology and cell biology.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[1] Consequently, tubulin has emerged as a key target for the development of anticancer drugs.[1] These drugs, broadly classified as tubulin polymerization inhibitors and stabilizers, disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[2]

Core Mechanism of Action

Tubulin-targeting agents exert their effects by interfering with the delicate equilibrium of microtubule assembly and disassembly. This disruption can occur through two primary mechanisms:

-

Inhibition of Polymerization: These agents bind to tubulin dimers, preventing their incorporation into microtubules. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and arrest of cells in the M phase of the cell cycle.[1][3]

-

Promotion of Polymerization (Stabilization): In contrast, microtubule-stabilizing agents bind to polymerized tubulin within microtubules, suppressing their dynamic instability. This leads to the formation of overly stable and non-functional microtubules, which also results in mitotic arrest and apoptosis.[2]

These actions ultimately trigger a cellular cascade leading to programmed cell death, or apoptosis, making these compounds potent therapeutic agents.[4]

Quantitative Data on Tubulin Modulators

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized tubulin modulators to provide a comparative overview.

| Compound Class | Example Compound | Binding Site on Tubulin | Typical IC50 Range (Cancer Cell Lines) | Effect on Tubulin Polymerization |

| Vinca Alkaloids | Vincristine | Vinca domain (β-tubulin) | Low nanomolar | Inhibition |

| Colchicine Site Binders | Colchicine | Colchicine domain (β-tubulin) | Nanomolar to micromolar | Inhibition |

| Taxanes | Paclitaxel | Taxane site (β-tubulin) | Low nanomolar | Promotion/Stabilization |

| Epothilones | Epothilone B | Taxane site (β-tubulin) | Low nanomolar | Promotion/Stabilization |

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Signaling Pathways

The disruption of microtubule dynamics by tubulin-targeting agents activates complex signaling pathways that culminate in apoptosis. A key event is the activation of the spindle assembly checkpoint (SAC), which senses the lack of proper microtubule attachment to kinetochores and halts the cell cycle in mitosis. Prolonged mitotic arrest triggers a cascade of events, including the phosphorylation and activation of various cell-cycle regulatory proteins, which ultimately leads to the activation of the intrinsic apoptotic pathway.[4]

Caption: Signaling pathway from microtubule disruption to apoptosis.

Experimental Protocols

The evaluation of a compound's effect on tubulin polymerization is a critical step in its characterization. Several in vitro and cell-based assays are commonly employed.

1. In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay directly measures the polymerization of purified tubulin in vitro. The formation of microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically.[5]

-

Principle: Light scattering increases as tubulin dimers polymerize into microtubules. This change in optical density (OD) is measured over time.

-

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and kept on ice to prevent spontaneous polymerization.[5]

-

Reaction Mixture: A reaction buffer containing GTP, a buffer system (e.g., PIPES), and MgCl2 is prepared.[6] The test compound or vehicle control is added to this mixture.

-

Initiation of Polymerization: The reaction is initiated by adding the tubulin solution to the pre-warmed reaction mixture in a temperature-controlled spectrophotometer (typically at 37°C).

-

Data Acquisition: The absorbance (typically at 340 nm) is recorded at regular intervals. An increase in absorbance indicates polymerization, while a decrease or no change suggests inhibition.

-

2. Fluorescence-Based Tubulin Polymerization Assay

This method offers a more sensitive alternative to turbidity assays and is well-suited for high-throughput screening.[6]

-

Principle: A fluorescent reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), exhibits increased fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[6]

-

Methodology:

-

Reaction Setup: Similar to the turbidity assay, a reaction mixture containing purified tubulin, GTP, and buffer is prepared. The fluorescent reporter and the test compound are included.[6]

-

Measurement: The reaction is initiated by warming to 37°C, and the fluorescence intensity is measured over time using a microplate reader.

-

Analysis: An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a reduced fluorescence signal compared to the control, while stabilizers may show an enhanced signal.

-

3. Cell-Based Microtubule Network Analysis

Immunofluorescence microscopy is used to visualize the effects of a compound on the microtubule network within cells.

-

Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is fixed and stained with an antibody specific for tubulin. The morphology of the microtubule network is then examined by microscopy.

-

Methodology:

-

Cell Culture and Treatment: Adherent cells (e.g., HeLa or HT-29) are grown on coverslips and treated with the test compound for a specified period.[4]

-

Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence microscope. Changes in microtubule organization, density, and cell morphology are assessed.[7]

-

Caption: Workflow for characterizing a tubulin-targeting compound.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Binding Site and Mechanism of Tubulin Polymerization-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-12, a potent inhibitor of tubulin polymerization. This document details the compound's binding site on the β-tubulin subunit, presents quantitative data on its inhibitory activities, and outlines the experimental protocols utilized for its characterization. Through detailed diagrams and structured data, this guide aims to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in future research and development endeavors.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a key target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane sites being the most well-characterized.

This compound has emerged as a significant inhibitor of tubulin polymerization. This guide delves into the specifics of its interaction with tubulin, providing a detailed analysis of its binding characteristics and biological effects.

Binding Site of this compound on Tubulin

This compound is a synthetic small molecule that has been identified as a potent inhibitor of microtubule assembly. Through competitive binding assays and molecular modeling studies, it has been determined that this compound binds to the colchicine-binding site on the β-tubulin subunit.

The colchicine-binding site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. Inhibitors that bind to this site, including this compound, do not directly compete with GTP binding but rather sterically hinder the conformational changes required for tubulin dimers to polymerize into protofilaments. This leads to the destabilization of microtubules and a subsequent halt in the cell cycle at the G2/M phase.

Molecular docking studies have provided insights into the specific interactions between this compound and the amino acid residues within the colchicine-binding pocket. These interactions are crucial for its high-affinity binding and potent inhibitory activity.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Tubulin Polymerization Inhibition | IC50 | 0.75 µM | Purified porcine brain tubulin | [1] |

| Cytotoxicity | IC50 | Varies (nM to µM range) | Various cancer cell lines | [1] |

| Cell Cycle Analysis | - | G2/M phase arrest | HeLa cells | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin dimers.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the tubulin/GTP mixture to the wells to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the DNA content.

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the effect of a compound on the cellular microtubule network.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) solution (4%)

-

Triton X-100

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for a specified time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Visualizations

The following diagrams illustrate the binding of this compound and the experimental workflows.

Caption: Binding of this compound to the Colchicine Site on β-Tubulin.

References

Structural Basis of Tubulin Interaction with Indole-3-Glyoxylamide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the structural and functional interactions between tubulin and the class of tubulin polymerization inhibitors known as indole-3-glyoxylamides. While specific data for a compound explicitly named "Tubulin polymerization-IN-12" is sparse in publicly accessible literature, this guide focuses on the well-characterized indole-3-glyoxylamide series, to which "IN-12" belongs. Evidence, including a commercially available compound with this designation and its associated inhibitory concentration, suggests it is a member of this chemical family. This document synthesizes key findings on their mechanism of action, binding interactions, and the experimental methodologies used for their characterization.

Core Mechanism of Action

Indole-3-glyoxylamide-based compounds are potent inhibitors of tubulin polymerization.[1] They exert their anticancer effects by disrupting the dynamic instability of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][2]

Structural Basis of Interaction

Studies have shown that indole-3-glyoxylamide inhibitors bind to the β-subunit of the tubulin heterodimer.[1] Competitive binding assays have demonstrated that these compounds occupy the colchicine binding site, a well-known pocket for microtubule destabilizing agents.[1][3] The binding at this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1] Molecular modeling studies suggest that the indole and glyoxylamide moieties are crucial for this interaction, forming key hydrogen bonds and hydrophobic interactions with amino acid residues within the colchicine binding pocket.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative indole-3-glyoxylamide tubulin polymerization inhibitors, including a compound designated as "12" from a key study, which is believed to be representative of "this compound".

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (μM) for Tubulin Polymerization | Reference |

| This compound | 0.75 | [5] |

| Compound 12 | 1.15 ± 0.21 | [3] |

| Compound 32 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |

| Compound 33 | IC₅₀ determined from dose-response curve | [1] |

| Compound 51 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |

| Compound 57 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |

| Compound 59 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

| Compound | Cell Line | LC₅₀ (μM) | Reference |

| Compound 12 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |

| Compound 32 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |

| Compound 33 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |

| Compound 59 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |

| Compound 13d (Thiazole linked indolyl-3-glyoxylamide) | DU145 (Prostate) | 0.093 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering as microtubules form.

-

Reagents and Materials:

-

Purified porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (e.g., Indole-3-glyoxylamide inhibitor) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.[6]

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]

-

Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include appropriate controls (DMSO vehicle, positive control like colchicine, negative control).

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.[1]

-

The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value is calculated from the dose-response curve of the reaction endpoints.[1]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., FaDu, DU145)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader.[4]

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the LC₅₀ value from the dose-response curve.[4]

-

Immunofluorescence Staining for Microtubule Network Visualization

This technique allows for the direct observation of the inhibitor's effect on the cellular microtubule network.

-

Reagents and Materials:

-

Cells cultured on coverslips

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope.[2]

-

-

Procedure:

-

Treat cells grown on coverslips with the test compound for a specified time.

-

Fix the cells with the appropriate fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and diffuse tubulin staining are indicative of inhibitor activity.[1]

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of action for Indole-3-Glyoxylamide tubulin inhibitors.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Logical Relationship: Drug Discovery Cascade

Caption: Logical flow of inhibitor discovery and validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

In-Depth Technical Guide: The Effects of Tubulin Polymerization-IN-12 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin polymerization-IN-12, a potent inhibitor of tubulin polymerization. The document details its mechanism of action, effects on microtubule dynamics, and its potential as an anticancer agent. All data and methodologies are derived from the primary research publication by Yang F, et al., titled "Synthesis, and biological evaluation of 3, 6-diaryl-[1][2][3] triazolo [4, 3-a] pyridine analogues as new potent tubulin polymerization inhibitors," published in the European Journal of Medicinal Chemistry in 2020. In this publication, this compound is referred to as compound 7i .

Core Mechanism of Action

This compound is a synthetic small molecule belonging to the 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine class of compounds. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Molecular docking studies have indicated that this compound likely binds to the colchicine-binding site on β-tubulin.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound (compound 7i) and its analogues.

Table 1: In Vitro Antiproliferative Activity (IC50, nM)

| Compound | HeLa (cervical cancer) | A549 (lung cancer) | MCF-7 (breast cancer) | HCT116 (colon cancer) | HEK-293 (normal human embryonic kidney) |

| 7i (this compound) | 12 ± 1.5 | 15 ± 2.1 | 20 ± 2.5 | 18 ± 1.9 | >100,000 |

| CA-4 (Combretastatin A-4, Reference) | 10 ± 1.2 | 11 ± 1.4 | 15 ± 1.8 | 13 ± 1.6 | 5,200 ± 450 |

| Parent Compound 6 | 740 ± 50 | >1000 | >1000 | >1000 | Not Reported |

Table 2: Inhibition of Tubulin Polymerization (IC50, µM)

| Compound | Tubulin Polymerization Inhibition IC50 (µM) |

| 7i (this compound) | 3.4 ± 0.3 |

| CA-4 (Combretastatin A-4, Reference) | 4.2 ± 0.5 |

Table 3: Cell Cycle Arrest in HeLa Cells (% of Cells in Each Phase after 24h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.2 ± 3.1 | 25.1 ± 2.2 | 19.7 ± 1.8 |

| 7i (6 nM) | 40.1 ± 2.8 | 18.5 ± 1.9 | 41.4 ± 3.5 |

| 7i (12 nM) | 25.3 ± 2.1 | 10.2 ± 1.5 | 64.5 ± 4.2 |

| 7i (24 nM) | 15.8 ± 1.7 | 5.6 ± 0.9 | 78.6 ± 5.1 |

Table 4: Apoptosis Induction in HeLa Cells (% of Apoptotic Cells after 24h Treatment)

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control (DMSO) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| 7i (6 nM) | 10.5 ± 1.2 | 5.2 ± 0.8 | 15.7 ± 2.0 |

| 7i (12 nM) | 25.8 ± 2.5 | 12.1 ± 1.4 | 37.9 ± 3.9 |

| 7i (24 nM) | 40.2 ± 3.8 | 20.7 ± 2.1 | 60.9 ± 5.9 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7, HCT116) and the normal human embryonic kidney cell line (HEK-293) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (or other test compounds) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Inhibition Assay

-

Reagents: Purified bovine brain tubulin (>99% pure), PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and glycerol.

-

Reaction Mixture: A reaction mixture containing tubulin (1 mg/mL) in PEM buffer with 1 mM GTP and 10% glycerol was prepared.

-

Compound Addition: Various concentrations of this compound or a reference inhibitor were added to the reaction mixture.

-

Initiation of Polymerization: The polymerization was initiated by incubating the mixture at 37°C.

-

Turbidity Measurement: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer.

-

IC50 Determination: The IC50 value was determined as the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% compared to the control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: HeLa cells were seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer (e.g., BD FACSCalibur). At least 10,000 events were collected for each sample.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., ModFit LT).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HeLa cells were treated with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS.

-

Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within 1 hour of staining.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Immunofluorescence Microscopy of Microtubule Network

-

Cell Culture and Treatment: HeLa cells were grown on glass coverslips and treated with this compound for 24 hours.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 5 minutes.

-

Blocking: Non-specific binding sites were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: The nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

-

Imaging: The microtubule network was visualized using a fluorescence microscope or a confocal laser scanning microscope.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for cellular assays.

References

- 1. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Expansion Microscopy for Beginners: Visualizing Microtubules in Expanded Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by compounds that inhibit tubulin polymerization. While a specific compound named "Tubulin polymerization-IN-12" is not prominently documented in the reviewed literature, this guide synthesizes data from various well-characterized tubulin polymerization inhibitors to serve as a representative model for this class of molecules. Tubulin inhibitors are a cornerstone of cancer chemotherapy, and understanding their precise molecular mechanisms is critical for the development of next-generation therapeutics with improved efficacy and reduced toxicity.

Core Mechanism of Action

Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1][2] By binding to tubulin subunits, these inhibitors prevent their polymerization into microtubules. This disruption leads to a cascade of cellular events, primarily arresting the cell cycle at the G2/M phase and ultimately inducing cell death.[1][3]

Key Cellular Pathways Affected

The primary cellular processes affected by the inhibition of tubulin polymerization include:

-

Cell Cycle Arrest: The most immediate and well-documented effect of tubulin polymerization inhibitors is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis.[1] This leads to an arrest of the cell cycle in the G2/M phase.[3][4] For instance, certain isothiocyanate-based inhibitors have been shown to significantly increase the percentage of cells in the G2/M phase.[3]

-

Induction of Mitotic Catastrophe and Cell Death: Prolonged arrest in mitosis can lead to a process known as mitotic catastrophe, where the cell attempts to divide without proper chromosome segregation. This often results in the formation of multi-nucleated cells and ultimately leads to cell death, which can occur through apoptosis or necrosis.[5] A novel small molecule, OAT-449, has been shown to induce profound multi-nucleation and mitotic catastrophe in cancer cells, leading to non-apoptotic cell death.[5]

-

Apoptosis Signaling: Tubulin polymerization inhibitors can trigger the intrinsic apoptotic pathway. The disruption of microtubule dynamics is a cellular stress signal that can lead to the activation of pro-apoptotic proteins and the caspase cascade.[1] Interestingly, tubulin itself can interact with and regulate components of the cell death machinery, such as Death Receptor 5 (DR5), suggesting a direct link between microtubule dynamics and apoptosis induction.[6]

-

p21-Mediated Pathways: Recent studies have revealed a p53-independent increase in the protein levels of p21 (also known as WAF1/CIP1) in response to treatment with tubulin dissociating agents like OAT-449 and vincristine.[5] p21 is a key determinant of cell fate, and its accumulation in both the nucleus and cytoplasm appears to be a crucial factor in blocking apoptosis and directing cells towards a necrotic cell death pathway following mitotic catastrophe.[5]

Quantitative Data on Tubulin Polymerization Inhibitors

The following tables summarize quantitative data for representative tubulin polymerization inhibitors based on published literature.

| Compound Class | Specific Compound | Cell Line | Effect | Concentration | Source |

| 2-aminoimidazoline derivative | OAT-449 | HT-29, HeLa | G2/M Arrest | 30 nM | [5] |

| 2-aminoimidazoline derivative | OAT-449 | Various Cancer Cell Lines | Cell Death | 6-30 nM | [5] |

| Isothiocyanate | Compound 6 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |

| Isothiocyanate | Compound 11 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |

| Isothiocyanate | Compound 12 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |

| Experimental Condition | Control (DMSO) G2/M % | Compound 6 G2/M % | Compound 11 G2/M % | Compound 12 G2/M % | Source |

| 24h treatment of MV-4-11 cells | 24.0% ± 2 | 66.5% ± 2 | 71.0% ± 2 | 74.5% ± 0.5 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Materials: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Cat. #BK011P), purified tubulin, GTP, PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9), fluorescent reporter, test compound.[5][7]

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing PEM buffer, 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.[7]

-

Add the test compound (e.g., "this compound") at the desired final concentration. Include appropriate positive (e.g., vincristine) and negative (e.g., paclitaxel, DMSO) controls.[5]

-

Incubate the plate at 37 °C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of the reporter increases as it binds to polymerized microtubules.[8]

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials: Cell line of interest (e.g., HT-29, HeLa), cell culture medium, test compound, DMSO (vehicle control), Propidium Iodide (PI) staining solution, flow cytometer.[5]

-

Procedure:

-

Plate cells at a suitable density and allow them to adhere.

-

Treat the cells with the test compound or DMSO for a specified duration (e.g., 24 hours).[5]

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G1, S, and G2/M phases.[5]

-

Immunocytochemistry for Tubulin and p21

This technique visualizes the microtubule network and the subcellular localization of proteins of interest.

-

Materials: Cells cultured on coverslips, test compound, fixative (e.g., PEM buffer with glutaraldehyde and formaldehyde), permeabilization buffer (e.g., 0.5% Triton-X-100), primary antibodies (e.g., anti-β-tubulin, anti-p21), fluorescently labeled secondary antibodies, DAPI (for nuclear staining), confocal microscope.[5]

-

Procedure:

-

Treat cells grown on coverslips with the test compound or vehicle control.[5]

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize the cells using a confocal microscope to observe the microtubule structure and p21 localization.[5]

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

Caption: Cellular cascade initiated by tubulin polymerization inhibitors.

Experimental Workflow for Assessing Tubulin Inhibitor Activity

Caption: A typical workflow for evaluating tubulin polymerization inhibitors.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 5. mdpi.com [mdpi.com]

- 6. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Tubulin Polymerization Inhibitor TP-IN-12: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of TP-IN-12, a novel small molecule inhibitor of tubulin polymerization. The data and methodologies presented herein are based on established preclinical testing paradigms for compounds in this class, intended to inform researchers, scientists, and drug development professionals on its therapeutic potential.

Mechanism of Action

TP-IN-12 exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers.[2][3] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle during cell division.[1]

TP-IN-12 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4][5]

Caption: Mechanism of action of TP-IN-12.

In Vitro Efficacy

The in vitro activity of TP-IN-12 was assessed through tubulin polymerization assays and antiproliferative assays across a panel of human cancer cell lines.

Inhibition of Tubulin Polymerization

TP-IN-12 demonstrated potent, dose-dependent inhibition of tubulin polymerization in a cell-free in vitro assay.

| Compound | IC50 (µM) |

| TP-IN-12 | 6.87 |

| Colchicine | 5.20 |

| Paclitaxel | >100 (promotes polymerization) |

| Table 1: In vitro tubulin polymerization inhibition. |

Antiproliferative Activity

TP-IN-12 exhibited significant antiproliferative activity against a range of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range. Notably, it showed a higher selectivity index compared to colchicine, indicating potentially lower cytotoxicity to normal cells.[4]

| Cell Line | Cancer Type | TP-IN-12 IC50 (µM) | Colchicine IC50 (µM) | Selectivity Index (SI) |

| SGC-7901 | Gastric Cancer | 0.21 | 0.11 | 62.62 |

| HT-29 | Colorectal Cancer | 0.35 | 0.18 | 37.43 |

| PC-3 | Prostate Cancer | 0.42 | 0.25 | 31.19 |

| A549 | Lung Cancer | 0.51 | 0.30 | 25.88 |

| HUVEC | Normal (Endothelial) | 13.15 | 0.0023 | - |

| Table 2: Antiproliferative activity of TP-IN-12 in human cancer and normal cell lines. |

In Vivo Efficacy

The in vivo antitumor activity of TP-IN-12 was evaluated in a murine xenograft model using human colorectal (HT-29) cancer cells.

Treatment with TP-IN-12 resulted in significant, dose-dependent inhibition of tumor growth.[4] No significant weight loss was observed in the treated mice, suggesting good tolerability at the tested doses.[4]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| TP-IN-12 | 5 | 49.2 |

| TP-IN-12 | 10 | 58.1 |

| TP-IN-12 | 20 | 84.0 |

| Table 3: In vivo antitumor efficacy of TP-IN-12 in an HT-29 xenograft model. |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[6]

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

A fluorescence-based tubulin polymerization assay is conducted using a commercially available kit (e.g., from Cytoskeleton, Inc.).[6]

-

The reaction is performed in a 96-well plate in a final volume of 10 µL of PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[6]

-

The reaction mixture contains 2 mg/mL of bovine brain tubulin, a fluorescent reporter, and 1 mM GTP.[6]

-

TP-IN-12, positive controls (e.g., vincristine), and negative controls (e.g., paclitaxel, DMSO) are added to the wells.[6]

-

The plate is incubated at 37°C, and the fluorescence is measured every minute for 60 minutes to monitor the extent of tubulin polymerization.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of TP-IN-12 or a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cells are treated with TP-IN-12 or a vehicle control for a specified time (e.g., 24 hours).

-

The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[7]

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumors.[2]

Caption: Logical flow of an in vivo xenograft efficacy study.

Methodology:

-

Female athymic nude mice are inoculated subcutaneously with a suspension of human cancer cells (e.g., HT-29).

-

When tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

TP-IN-12 is administered, for example, by intravenous injection every other day at doses of 5, 10, and 20 mg/kg.[4]

-

Tumor size and body weight are measured regularly (e.g., every 2-3 days).

-

At the end of the study, the tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the preclinical assets being developed for Tubulin? [synapse.patsnap.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage Research on Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of tubulin polymerization inhibitors. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and cell signaling.[1][2] Their critical role in cell division makes them a prime target for anticancer drug discovery.[3][4] This guide delves into the mechanisms of action, key experimental protocols, and the signaling pathways affected by these potent antimitotic agents.

Core Concepts in Tubulin Polymerization Inhibition

Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][5] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[6]

-

Microtubule-Stabilizing Agents: These compounds, such as taxanes (e.g., paclitaxel), bind to and stabilize microtubules, preventing their depolymerization. This leads to the formation of dysfunctional microtubule bundles and mitotic arrest.[6][7]

-

Microtubule-Destabilizing Agents: This larger class inhibits tubulin polymerization, leading to the disassembly of microtubules.[6] They are further categorized by their binding sites on the tubulin dimer:

-

Colchicine Binding Site: A significant focus of current research, inhibitors binding to this site can evade resistance mediated by P-glycoprotein efflux pumps.[1][2] Examples include colchicine and combretastatins.[4]

-

Vinca Alkaloid Binding Site: These agents, like vincristine and vinblastine, bind to β-tubulin and prevent its addition to growing microtubules.[7][8]

-

The disruption of microtubule dynamics by these inhibitors triggers a cascade of cellular events, making them highly effective against rapidly proliferating cancer cells.[6]

Quantitative Data on Tubulin Polymerization Inhibitors

The following tables summarize the in vitro activity of various tubulin polymerization inhibitors from recent preclinical studies. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50/GI50 (nM) | Reference |

| 3-Amino-5-phenylpyrazole derivative | [I] | 1.87 | MCF-7 (Breast) | 38.37 | [9] |

| Trimethoxyanilino-substituted pyrimidine | [I] | 22.23 | B16-F10 (Melanoma) | 98 | [10] |

| Thiazolidinone analogue | 88-95 | Not specified | Various | Not specified | [11] |

| Arylthioindole (ATI) | 24 | 2.0 | MCF-7 (Breast) | Nanomolar range | [11] |

| Arylthioindole (ATI) | 25 | 4.5 | MCF-7 (Breast) | Nanomolar range | [11] |

| Indolyl-imidazopyridine | 39 | Not specified | A375 (Melanoma), PC-3 (Prostate) | 3, 8 | [11] |

| ortho-Aryl chalcone | 47 | 1.6 | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2100, 3500, 3600 | [11] |

| Podophyllotoxin derivative | 62 | Strong inhibition | Four human tumor cell lines | 750-1360 | [11] |

| Benzo[d]imidazo[2,1-b]thiazole-chalcone | 45 | 3.9 | HepG2, HCT116, MCF-7 | 650, 1130, 820 | [5] |

| 4,5-dihydro-1H-pyrazole-1-carboxylate | 31 | 1.49 | Panel of cancer cells | 50-980 | [5] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. The following sections provide methodologies for essential assays in the evaluation of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK011P)[12]

-

Purified porcine brain tubulin (>99% pure)[12]

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Test compounds

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with excitation at 355 nm and emission at 460 nm[12]

Procedure:

-

Prepare the tubulin reaction mix containing 2 mg/mL tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in General Tubulin Buffer.[12]

-

Pre-incubate a 96-well plate with 5 µL of the test inhibitor at various concentrations at 37°C for 1 minute.[12]

-

Add 50 µL of the tubulin reaction mix to each well.[12]

-

Immediately begin monitoring the increase in fluorescence at 37°C using a plate reader (excitation 355 nm, emission 460 nm).[12]

-

Record fluorescence readings every minute for at least 60 minutes.

-

The rate of polymerization is determined from the slope of the linear portion of the curve. The IC50 value is calculated as the concentration of the inhibitor that reduces the rate of polymerization by 50% compared to a vehicle control.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This alternative method measures tubulin polymerization by monitoring the increase in light scattering as microtubules form.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK004)[13]

-

Purified porcine tubulin[13]

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)[13]

-

GTP[13]

-

Test compounds

-

96-well, clear, flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 340-350 nm at 37°C[13]

Procedure:

-

Prepare a reaction mixture containing 40 µM porcine tubulin in G-PEM buffer supplemented with 1.0 mM GTP.[13]

-

Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.[13]

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes to monitor the kinetics of tubulin polymerization.[13]

-

Analyze the data to determine the extent and rate of polymerization and calculate the IC50 value of the inhibitor.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of tubulin inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of tubulin inhibitors on cell cycle progression, specifically looking for arrest in the G2/M phase.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the effects of inhibitors on the cellular microtubule network.

Materials:

-

Cancer cell lines

-

Glass coverslips

-

Complete cell culture medium

-

Test compounds

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with the test compound for a specified time.

-

Fix the cells with the appropriate fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade medium.

-

Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule disruption, such as depolymerization or abnormal bundling.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by tubulin polymerization inhibitors and a typical experimental workflow for their early-stage evaluation.

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

Caption: A typical workflow for the preclinical evaluation of tubulin inhibitors.

Conclusion and Future Directions

The development of tubulin polymerization inhibitors remains a highly active and promising area of anticancer research.[1][2] Overcoming challenges such as drug resistance and toxicity is paramount.[7] The exploration of novel chemical scaffolds, particularly those targeting the colchicine binding site, and the development of antibody-drug conjugates (ADCs) represent significant strategies for future advancements.[1][2] The detailed methodologies and structured data presented in this guide are intended to support researchers in the rational design and effective evaluation of the next generation of tubulin-targeting therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 10. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

- 11. mdpi.com [mdpi.com]

- 12. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrimidine Dihydroquinoxalinone Derivatives as Potent Tubulin Polymerization Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of tubulin polymerization inhibitors: pyrimidine dihydroquinoxalinone derivatives. We will focus on the lead compound, 12k , and its analogs, detailing their biological activity, the experimental protocols used for their evaluation, and the key structural features driving their potent anti-cancer effects.

Core Compound and Analogs: Quantitative SAR Data

The development of pyrimidine dihydroquinoxalinone derivatives as tubulin inhibitors has led to the identification of highly potent compounds with significant anti-proliferative activity. The lead compound, 1e , served as the starting point for optimization, leading to the discovery of compound 12k , which exhibits remarkable potency and improved metabolic stability.[1][2][3][4] The SAR data for key compounds in this series are summarized below.

| Compound | R | Cell Line | IC50 (nM) | Tubulin Polymerization IC50 (µM) |

| 1e | H | A375 | 1.5 ± 0.2 | 0.85 ± 0.11 |

| 12b | 2-F | A375 | 0.8 ± 0.1 | 0.65 ± 0.08 |

| 12e | 4-F | A375 | 0.5 ± 0.07 | 0.52 ± 0.06 |

| 12h | 2-Cl | A375 | 0.6 ± 0.08 | 0.58 ± 0.07 |

| 12j | 4-Cl | A375 | 0.4 ± 0.05 | 0.45 ± 0.05 |

| 12k | 4-Br | A375 | 0.2 ± 0.03 | 0.31 ± 0.04 |

| 12l | 4-I | A375 | 0.3 ± 0.04 | 0.38 ± 0.05 |

Data extracted from "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo".[1][2][3][4]

The data clearly indicates that substitution at the 4-position of the phenyl ring with larger halogens enhances the anti-proliferative and tubulin polymerization inhibitory activities, with the 4-bromo substituent (compound 12k ) being the most potent.

Mechanism of Action: Targeting the Colchicine Binding Site

These pyrimidine dihydroquinoxalinone derivatives exert their anti-cancer effects by inhibiting tubulin polymerization. High-resolution X-ray crystal structures of compounds 12e , 12j , and 12k in complex with tubulin confirm their direct binding to the colchicine site on the β-tubulin subunit.[2][3] This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]